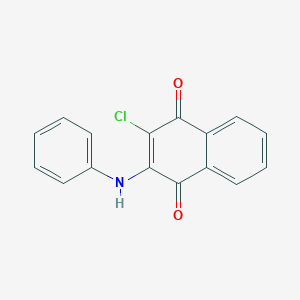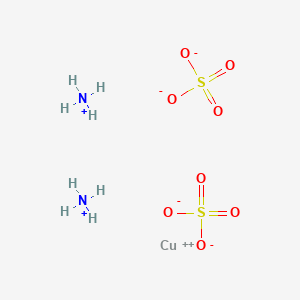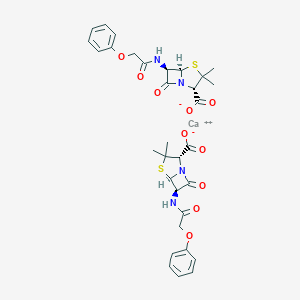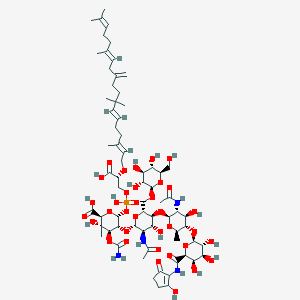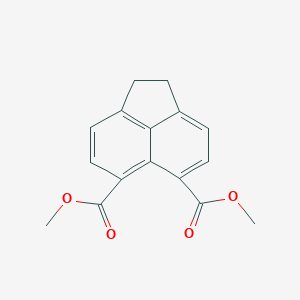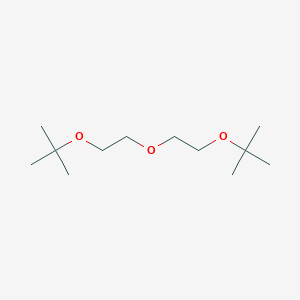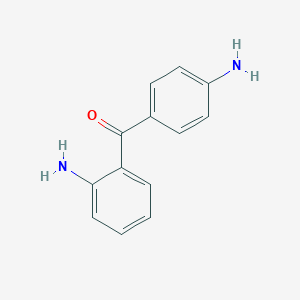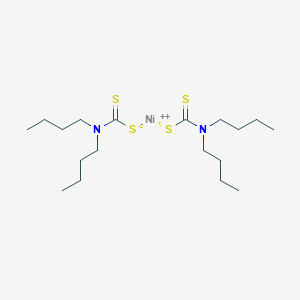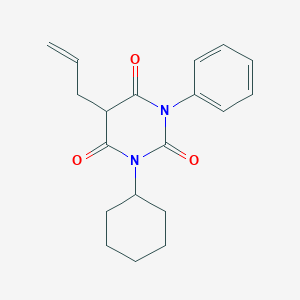
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid, also known as allylbarbital, is a barbiturate derivative that has been widely used in scientific research due to its sedative and hypnotic effects. It was first synthesized in 1922 by Ernst Preiswerk and Heinrich Keil, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
Allylbarbital acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which leads to an increase in chloride ion influx, causing hyperpolarization of the neuron and ultimately leading to sedation and hypnotic effects.
Efectos Bioquímicos Y Fisiológicos
Allylbarbital has been shown to decrease brain metabolism and oxygen consumption. It also decreases the excitability of neurons, leading to sedative and hypnotic effects. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl in lab experiments is its ability to induce sedation and hypnosis in animals, making it useful for surgical procedures. It also has anticonvulsant properties, making it a potential treatment for epilepsy. However, one of the limitations of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl is its potential for abuse and addiction, as it is a barbiturate derivative.
Direcciones Futuras
There are several future directions for research on 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl. One potential direction is investigating its potential as an antiepileptic drug. Additionally, it could be studied for its potential use in treating insomnia and other sleep disorders. Further research could also explore the potential for developing new barbiturate derivatives with improved therapeutic effects and reduced potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl involves the reaction of cyclohexanone with urea and allyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with phosphorus oxychloride and phenylacetic acid to yield 5-Allyl-1-cyclohexyl-3-phenylbarbituric acid.
Aplicaciones Científicas De Investigación
Allylbarbital has been used in several scientific studies as a sedative and hypnotic agent. It has also been used to induce anesthesia in animals for surgical procedures. Additionally, it has been investigated for its potential anticonvulsant and antiepileptic effects.
Propiedades
Número CAS |
1045-97-2 |
|---|---|
Nombre del producto |
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid |
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-3,5-6,10-11,15-16H,1,4,7-9,12-13H2 |
Clave InChI |
KUOBVCZIZVOJEJ-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Sinónimos |
1-Cyclohexyl-3-phenyl-5-(2-propenyl)barbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



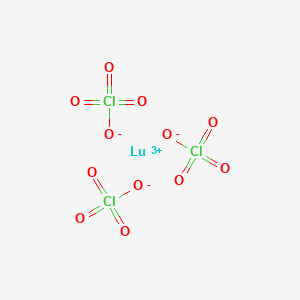
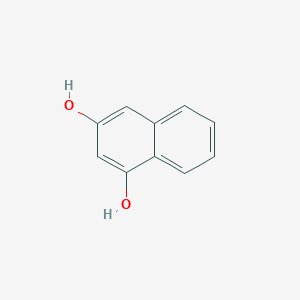
![Dibenzo[a,g]coronene](/img/structure/B86633.png)


![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
